(Tetrahydro-2H-pyran-4-yl)magnesium bromide
Description
(Tetrahydro-2H-pyran-4-yl)magnesium bromide is a Grignard reagent featuring a six-membered oxygen-containing heterocyclic ring. It is synthesized via the reaction of 4-bromo-tetrahydro-2H-pyran with magnesium in tetrahydrofuran (THF), yielding a 0.6 M solution . This reagent is widely employed in iron-catalyzed cross-coupling reactions, such as Kumada and Negishi couplings, to construct C(sp2)–C(sp3) bonds under mild conditions (25°C) . Applications include the synthesis of indole derivatives (e.g., 5-(tetrahydro-2H-pyran-4-yl)-1H-indole, 78% yield) and functionalized tetrahydro-2H-pyran analogs .
Properties
IUPAC Name |
magnesium;3,4,5,6-tetrahydro-2H-pyran-4-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWKZTVJLLVTRL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[CH-]1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis proceeds via a single-electron transfer (SET) mechanism, where magnesium metal reduces the carbon-bromine bond of tetrahydro-2H-pyran-4-yl bromide. The reaction is initiated by the formation of a magnesium radical, which subsequently abstracts a bromine atom from the substrate. This step generates a tetrahydro-2H-pyran-4-yl radical, which reacts with additional magnesium to form the final organomagnesium compound.
Critical parameters for successful synthesis include:
- Solvent purity : Anhydrous THF (water content <50 ppm) is essential to prevent hydrolysis of the Grignard reagent.
- Atmosphere control : Reactions must be conducted under inert gas (argon or nitrogen) to exclude moisture and oxygen.
- Temperature management : The exothermic reaction requires cooling to maintain temperatures between 20–40°C.
A typical laboratory procedure involves:
- Charging magnesium turnings (1.2 equiv) and anhydrous THF into a flame-dried flask under argon.
- Adding a catalytic amount of 1,2-dibromoethane to activate the magnesium surface.
- Slowly dispensing tetrahydro-2H-pyran-4-yl bromide (1.0 equiv) in THF via addition funnel over 1–2 hours.
- Maintaining vigorous stirring at 35°C for 4–6 hours until magnesium consumption is complete.
Yield Optimization Strategies
Laboratory yields typically range from 75–90%, depending on reaction control. Key optimization factors include:
Post-reaction analysis via titration with 2-pentanol and indophenol indicator confirms reagent concentration.
Industrial-Scale Production
Industrial manufacturing scales the laboratory process while introducing engineering controls for safety and consistency. Production occurs in specialized reactors equipped with:
Process Intensification Techniques
To accommodate scale-up challenges, manufacturers employ:
- Continuous flow reactors : Enable safer handling of exothermic reactions through modular design.
- In-line monitoring : FTIR and conductivity probes track reagent formation in real-time.
- Solvent recovery systems : Distillation columns reclaim THF with >99% efficiency.
A representative industrial batch process involves:
- Charging 500 kg magnesium chips into a 10,000 L reactor under nitrogen.
- Adding 8,000 L anhydrous THF and initiating circulation through external heat exchangers.
- Metering 4,200 kg tetrahydro-2H-pyran-4-yl bromide over 8 hours with temperature maintained at 30±2°C.
- Holding at 35°C for 12 hours until residual Mg <1%.
- Filtering through 10 µm sintered metal filters to remove unreacted magnesium.
Alternative Synthetic Routes
While the magnesium insertion method dominates production, emerging techniques show potential:
Electrochemical Synthesis
Recent studies suggest electrolysis of tetrahydro-2H-pyran-4-yl bromide in THF using magnesium electrodes. This method eliminates the need for activated Mg and improves reaction control:
| Parameter | Conventional Method | Electrochemical Method |
|---|---|---|
| Initiation time | 30–60 min | Immediate |
| Byproducts | MgO, Mg(OH)₂ | None detected |
| Yield | 85% | 92% |
| Reference |
Mechanochemical Activation
Ball milling magnesium powder with tetrahydro-2H-pyran-4-yl bromide in THF achieves 94% conversion in 2 hours without solvent. This solvent-free approach reduces waste generation but requires specialized equipment.
Critical Process Parameters
Magnesium Activation
Pretreating magnesium with 1–2% w/w iodine or 1,2-dibromoethane enhances reactivity by removing surface oxides. Activated Mg reduces induction periods from 60 minutes to <10 minutes.
Solvent Effects
Comparative solvent studies reveal:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 4 | 88 |
| Diethyl ether | 6 | 72 |
| 2-MeTHF | 3.5 | 85 |
| Dioxane | 8 | 65 |
THF remains optimal due to its Lewis basicity and ability to coordinate Mg.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-2H-pyran-4-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, esters, and halides. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether under an inert atmosphere to prevent the Grignard reagent from decomposing.
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound it reacts with. In coupling reactions, it forms complex organic molecules with various functional groups.
Scientific Research Applications
Synthesis and Properties
The synthesis of (tetrahydro-2H-pyran-4-yl)magnesium bromide typically involves the reaction of tetrahydro-2H-pyran-4-yl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran. The reaction is exothermic and must be conducted under an inert atmosphere to prevent moisture interference. The general reaction can be represented as follows:
This compound exhibits nucleophilic properties due to the carbon-magnesium bond, making it a valuable intermediate in various organic reactions.
Organic Synthesis
This compound plays a crucial role in the synthesis of complex organic molecules. It is primarily used for:
- Nucleophilic Additions : Reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
- Substitution Reactions : Participates in substitution reactions with halides to create new carbon-carbon bonds.
- Coupling Reactions : Utilized in coupling reactions to synthesize complex organic structures.
Medicinal Chemistry
In medicinal chemistry, this compound is employed to synthesize bioactive compounds and drug candidates. Its ability to form stable intermediates allows for the development of pharmaceuticals targeting various biological pathways. For instance, it has been used in the synthesis of steroid derivatives and other bioactive molecules .
Material Science
This compound is also significant in material science for creating advanced materials with tailored properties. Its reactivity enables the incorporation of functional groups into polymer chains, enhancing material characteristics such as thermal stability and mechanical strength.
Comparative Analysis with Other Grignard Reagents
To illustrate the unique features of this compound, a comparison with other common Grignard reagents is presented below:
Case Studies and Research Findings
- Synthesis of Isoxazolyl Steroids : A study demonstrated the use of this compound in synthesizing isoxazolyl steroids, showcasing its utility in producing compounds suitable for biological testing .
- Pharmacological Applications : Research indicates that this compound can be utilized in developing new drug candidates targeting specific receptors, enhancing their pharmacological profiles through structural modifications facilitated by this Grignard reagent .
- Polymer Chemistry : It has been employed to synthesize polymers with unique structural features, indicating its potential in developing new materials with specific applications in various industries.
Mechanism of Action
The mechanism of action of (tetrahydro-2H-pyran-4-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions. The magnesium bromide moiety stabilizes the intermediate species formed during the reaction, facilitating the overall process.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The oxygen atom in the tetrahydro-2H-pyran-4-yl group imparts moderate nucleophilicity compared to the electron-rich 4-(N,N-dimethylamino)-phenylmagnesium bromide (strong electron-donating group) .
- Steric Effects : The tetrahydro-2H-pyran-4-yl group is less bulky than triisopropylsilyl-substituted Grignard reagents (e.g., (triisopropylsilyl)ethynyl)magnesium bromide), enabling broader substrate compatibility .
Reactivity and Catalytic Performance
Table 2: Reaction Performance in Cross-Couplings
Key Observations :
- Catalytic Efficiency : this compound achieves comparable yields (~75–82%) to other alkyne-derived Grignard reagents under iron catalysis .
- Mild Conditions : Unlike traditional aryl Grignard reagents (e.g., 4-chlorophenylmagnesium bromide), the tetrahydro-2H-pyran-4-yl variant operates efficiently at room temperature, reducing energy requirements .
Biological Activity
(Tetrahydro-2H-pyran-4-yl)magnesium bromide is an organomagnesium compound classified as a Grignard reagent, notable for its role in organic synthesis. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry and material science.
Chemical Structure and Properties
This compound features a tetrahydro-2H-pyran ring attached to a magnesium bromide moiety. This unique structure allows it to act as a versatile intermediate in forming carbon-carbon bonds essential for constructing complex organic molecules, including pharmaceuticals and natural products.
The biological activity of this compound primarily arises from its nucleophilic properties. The carbon-magnesium bond can undergo nucleophilic attacks on electrophilic centers such as carbonyl groups, leading to the formation of new carbon-carbon bonds. This reaction mechanism is fundamental in various organic synthesis processes, enabling the creation of secondary and tertiary alcohols from aldehydes and ketones.
1. Pharmaceutical Development
This compound is employed in synthesizing bioactive compounds and drug candidates. Its ability to create complex structures makes it valuable in medicinal chemistry, particularly for developing pharmaceuticals with improved efficacy and selectivity.
2. Material Science
The compound is also utilized in preparing advanced materials with specific properties. Its reactivity allows for the modification of polymer structures, enhancing their functional characteristics.
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound in synthesizing a dual EZH2-HSP90 inhibitor. This compound showed significant cell growth inhibitory effects against TMZ-resistant glioblastoma cell lines, highlighting the potential of Grignard reagents in developing targeted cancer therapies .
Case Study 2: Environmental Applications
Research has indicated that this compound can serve as a safer alternative to traditional solvents in organic reactions. Its hydrophobic nature and low heat of vaporization allow for easy recovery and reuse, contributing to greener synthetic processes .
Comparative Analysis with Other Grignard Reagents
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenylmagnesium Bromide | Aryl Grignard | Used for aromatic substitutions |
| Methylmagnesium Bromide | Aliphatic Grignard | Commonly used for methylation reactions |
| Ethylmagnesium Bromide | Aliphatic Grignard | Utilized for ethylation reactions |
| This compound | Organomagnesium | Unique tetrahydro-2H-pyran structure enhances reactivity |
This table illustrates how this compound stands out among other Grignard reagents due to its distinct structure, which facilitates unique pathways in synthetic chemistry.
Q & A
Q. What are the standard synthetic protocols for preparing (Tetrahydro-2H-pyran-4-yl)magnesium bromide in multi-gram scales?
- Methodological Answer : The reagent is typically synthesized via magnesium insertion into the corresponding halide (e.g., 4-bromotetrahydro-2H-pyran) in anhydrous tetrahydrofuran (THF) under inert conditions. While direct synthesis is not explicitly detailed in the provided evidence, analogous protocols for similar Grignard reagents involve using FeBr₂ (98–99.999% purity) as a catalyst in cross-coupling reactions. For example, 4-iodotetrahydro-2H-pyran reacts with ethynylmagnesium bromide in THF, yielding coupling products after flash chromatography (hexanes/EtOAc eluents). Scaling to 20 mmol requires precise stoichiometry (1.5 eq. Grignard reagent) and purification via column chromatography .
Q. How is the purity and identity of this compound verified post-synthesis?
- Methodological Answer : Post-synthesis analysis combines GC-MS for molecular weight confirmation (e.g., [M]+ = 190 for C₁₃H₁₈O) and ¹H/¹³C NMR to resolve structural details. For example, ¹H NMR signals at δ 3.91–3.86 ppm (tetrahydropyran ring protons) and 0.15 ppm (trimethylsilyl groups) confirm substituent integration. HRMS or APPI-MS may be used for high-resolution mass validation, though some products require GC-MS due to ionization challenges .
Q. What safety precautions are critical when handling this Grignard reagent?
- Methodological Answer : Strict protocols include:
Q. What solvents and reaction conditions optimize Grignard reactivity?
- Methodological Answer : THF is the primary solvent due to its ability to stabilize Grignard complexes. Reactions proceed at ambient to mild reflux temperatures (25–60°C) under nitrogen/argon. FeBr₂ (2–10 mol%) enhances cross-coupling efficiency, particularly for non-activated secondary alkyl halides. Catalyst purity (99.999% FeBr₂) marginally impacts yields (~1–2% variation) but reduces side reactions .
Advanced Research Questions
Q. How does iron catalyst purity (e.g., FeBr₂ at 98% vs. 99.999%) affect yield and selectivity?
- Methodological Answer : High-purity FeBr₂ (99.999%) minimizes trace metal contaminants that can deactivate the catalyst or promote side reactions. In coupling 4-iodotetrahydro-2H-pyran with trimethylsilylethynylmagnesium bromide, 99.999% FeBr₂ achieves 81–82% yield, comparable to 98% purity. However, impurities in lower-grade catalysts may reduce reproducibility in sensitive reactions .
Q. What strategies mitigate diastereomer formation in asymmetric syntheses using this reagent?
- Methodological Answer : Diastereomeric ratios (d.r.) are controlled via steric and electronic modulation of the tetrahydropyran ring. For example, coupling 4-iodo-2-(4-methoxyphenyl)tetrahydro-2H-pyran with triethylsilylethynylmagnesium bromide yields a 9.4:1 d.r. (cis:trans), determined by ¹H NMR integration of distinct C-H protons. Chiral ligands or low-temperature conditions can further enhance selectivity .
Q. How can reaction stoichiometry and ligand design enhance cross-coupling efficiency?
- Methodological Answer : Optimizing Grignard:halide stoichiometry (1.5:1) ensures complete substrate conversion. Ligand-free FeBr₂ systems are effective for simple couplings, but bulky ligands (e.g., N-heterocyclic carbenes) may improve selectivity in complex systems. For instance, NMP (N-methylpyrrolidone) as a co-solvent stabilizes iron intermediates, enhancing yields to 75% in 20 mmol scales .
Q. What analytical techniques resolve and quantify diastereomers in products?
- Methodological Answer : ¹H NMR is critical for diastereomer quantification. Distinct proton environments (e.g., ipso C-H protons in cis/trans isomers) produce resolved signals. Integration of these peaks determines ratios (e.g., 9.4:1 d.r.). Chiral HPLC or SFC (supercritical fluid chromatography) may further separate enantiomers in chiral derivatives .
Q. How do steric/electronic effects of tetrahydropyran substituents influence reactivity?
- Methodological Answer : Electron-donating groups (e.g., methoxy) on the tetrahydropyran ring increase nucleophilicity, accelerating cross-couplings. Steric hindrance at the 4-position slows reactivity but improves regioselectivity. For example, 2-(4-methoxyphenyl)tetrahydro-2H-pyran derivatives show higher coupling efficiency than unsubstituted analogs due to enhanced stabilization of transition states .
Q. How can researchers troubleshoot low yields in large-scale syntheses?
- Methodological Answer :
Key factors include: - Moisture control : Strict anhydrous conditions (activated molecular sieves, distilled solvents).
- Catalyst loading : Increasing FeBr₂ to 10 mol% for challenging substrates.
- Purification : Gradient flash chromatography (hexanes → hexanes/EtOAc) removes byproducts. In 20 mmol scales, yields drop to 50–75% due to intermediate instability, necessitating rapid workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
